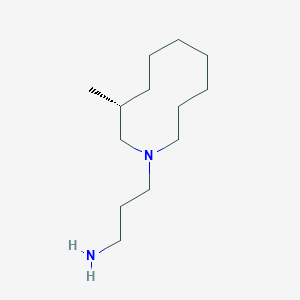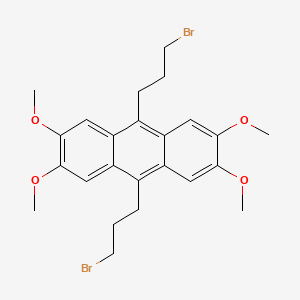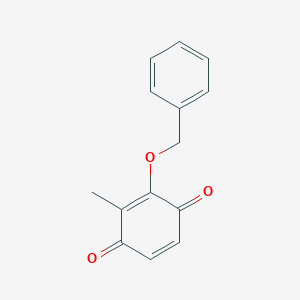
2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione is a chemical compound with a unique structure that includes a cyclohexa-2,5-diene-1,4-dione core substituted with a methyl group and a phenylmethoxy group
Vorbereitungsmethoden
The synthesis of 2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the use of cyclohexa-2,5-diene-1,4-dione as a starting material, which undergoes methylation and phenylmethoxylation reactions. The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the diene structure to a more saturated form. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions. Reagents such as halogens and nucleophiles are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that derivatives of this compound exhibit biological activity, including cytotoxic effects against certain cancer cell lines. This makes it a potential candidate for the development of new anticancer agents.
Medicine: The compound’s ability to interact with biological targets suggests potential therapeutic applications. Studies are ongoing to explore its efficacy and safety in various medical applications.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets. The compound can induce apoptosis in cancer cells by activating caspases and cleaving poly (ADP-ribose) polymerase (PARP) proteins. Additionally, it can inhibit the expression of pro-apoptotic genes such as Hif3a, leading to reduced neuronal apoptosis and improved cognitive function in diabetic models .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:
2-Dodecyl-6-Methoxycyclohexa-2,5-Diene-1,4-Dione: This compound has been shown to ameliorate diabetic cognitive impairment by inhibiting neuronal apoptosis.
2-Hydroxy-5-Methoxy-3-Hexyl-Cyclohexa-2,5-Diene-1,4-Dione: Known for its cytotoxicity against various human tumor cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
423171-42-0 |
|---|---|
Molekularformel |
C14H12O3 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
2-methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H12O3/c1-10-12(15)7-8-13(16)14(10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI-Schlüssel |
ZDOLCHSBHVUVKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C=CC1=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


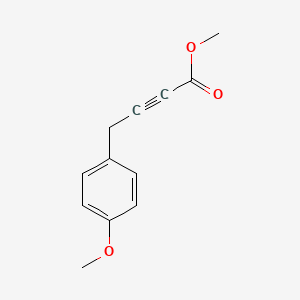
![(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione](/img/structure/B14245290.png)
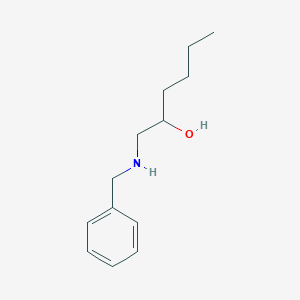

![N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide](/img/structure/B14245304.png)
![3-[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14245306.png)
![N-Cyclohexyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245313.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)-](/img/structure/B14245325.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-](/img/structure/B14245330.png)
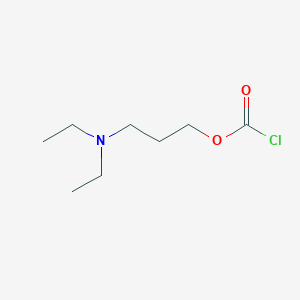
![Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-](/img/structure/B14245341.png)
![Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]-](/img/structure/B14245343.png)
